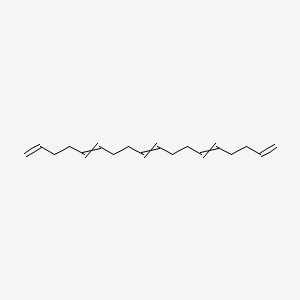
Octadeca-1,5,9,13,17-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-1,5,9,13,17-pentaene is a polyunsaturated hydrocarbon with the molecular formula C18H28 It is characterized by the presence of five conjugated double bonds, which contribute to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadeca-1,5,9,13,17-pentaene can be synthesized through several methods, including Wittig condensation, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-induced dehydrobromination, and Hofmann elimination . The Hofmann elimination sequence is particularly convenient for the preparation of conjugated tetraenes and pentaenes . Additionally, DBU-induced dehydrobromination of specific brominated precursors can yield high amounts of the desired pentaene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Octadeca-1,5,9,13,17-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, acids, and bases can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Octadeca-1,5,9,13,17-pentaene has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: Its derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: Used in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which octadeca-1,5,9,13,17-pentaene exerts its effects involves interactions with molecular targets and pathways. For instance, its conjugated double bonds can participate in electron transfer processes, making it a potential candidate for use in organic electronics and photovoltaics . Additionally, its ability to undergo various chemical reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Hexadeca-1,5,9,13-tetraene: A similar compound with four conjugated double bonds.
Eicosa-1,5,9,13,17-pentaene: A longer-chain analog with similar structural features.
Uniqueness
Octadeca-1,5,9,13,17-pentaene is unique due to its specific chain length and the presence of five conjugated double bonds, which confer distinct chemical and physical properties.
Properties
CAS No. |
65883-61-6 |
|---|---|
Molecular Formula |
C18H28 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
octadeca-1,5,9,13,17-pentaene |
InChI |
InChI=1S/C18H28/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-4,9-12,17-18H,1-2,5-8,13-16H2 |
InChI Key |
MMFJRFMYAQZPLO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC=CCCC=CCCC=CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















